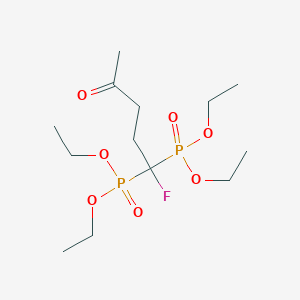![molecular formula C28H24N4O8S4 B2915959 2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid CAS No. 306323-12-6](/img/structure/B2915959.png)
2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, carboxylic acids can participate in reactions such as esterification and amide formation. Thiazolidine rings can also undergo various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, are typically polar and can form hydrogen bonds, which can affect properties like solubility and boiling point .Scientific Research Applications
Antimicrobial Applications
Thiazolidinone derivatives, such as those synthesized from key intermediates like 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, have been evaluated for their antimicrobial properties. Some of these derivatives have exhibited promising activities against various microbial strains, highlighting their potential as novel antimicrobial agents M. Gouda, M. A. Berghot, A. Shoeib, A. Khalil, 2010.
Antitumor Screening
Thiazolidinone derivatives have also been investigated for their antitumor properties. For instance, a series of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids demonstrated moderate antitumor activity against various malignant tumor cells. The UO31 renal cancer cell line showed particular sensitivity to these compounds, indicating their potential as antitumor agents V. Horishny, V. Matiychuk, 2020.
Electrochemical Studies
The electrochemical behavior of related compounds, such as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and its derivatives, has been extensively studied. These investigations provide valuable insights into the reduction mechanisms and the influence of substituents on electrochemical properties, which are crucial for developing novel electrochemical sensors and devices Z. Mandić, B. Nigović, B. Šimunić, 2004.
Biological Activity and Synthesis
Compounds containing the thiazolidinone moiety have been synthesized and tested for their biological activities. For example, 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides were evaluated for their antibacterial and antifungal activities. The synthesis and biological evaluation of these compounds contribute to the ongoing search for new therapeutic agents H. S. Patel, Sumeet J. Patel, 2010.
Mechanism of Action
Properties
IUPAC Name |
2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O8S4/c33-19(29-17-9-3-1-7-15(17)25(35)36)11-5-13-31-23(41)21(43-27(31)39)22-24(42)32(28(40)44-22)14-6-12-20(34)30-18-10-4-2-8-16(18)26(37)38/h1-4,7-10H,5-6,11-14H2,(H,29,33)(H,30,34)(H,35,36)(H,37,38)/b22-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFOPBQHCIWZIN-QURGRASLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCN2C(=S)C(=C3C(=S)N(C(=O)S3)CCCC(=O)NC4=CC=CC=C4C(=O)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCN2C(=S)/C(=C\3/C(=S)N(C(=O)S3)CCCC(=O)NC4=CC=CC=C4C(=O)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
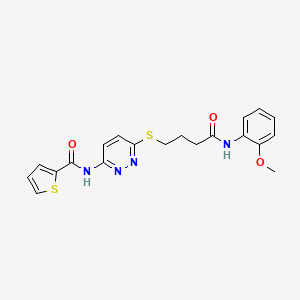
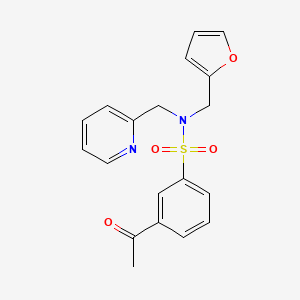
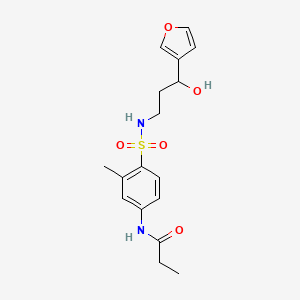
![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2915880.png)

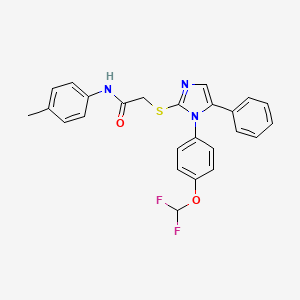
![4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid](/img/structure/B2915887.png)
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2915888.png)
![2-[3-(tert-butyl)-9-methyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl]acetamide](/img/structure/B2915889.png)
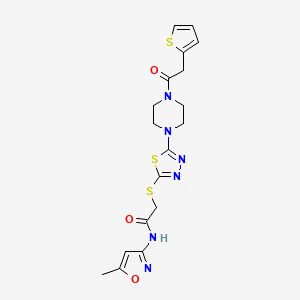
![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)

![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)
